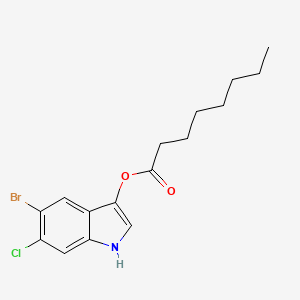

5-Bromo-6-chloro-3-indolyl caprylate

Beschreibung

Historical Context and Evolution of Indolyl Chromogenic Substrates in Diagnostic and Research Applications

The journey of chromogenic substrates began with the quest for more rapid and specific methods for microbial identification. Traditional methods often relied on lengthy and multi-step biochemical tests. The advent of chromogenic technology revolutionized this landscape by offering a visual, culture-based method for identifying microorganisms. dcfinechemicals.com The concept is elegant in its simplicity: a colorless soluble molecule, the chromogen, is composed of a substrate that targets a specific enzyme and a chromophore. srlchem.com When the target enzyme, produced by a specific microorganism, cleaves the chromogen, the chromophore is released, resulting in a colored precipitate that is visible to the naked eye. srlchem.com

The first solid chromogenic medium was developed in France approximately 45 years ago, born from the idea of identifying different bacterial types by the color of their colonies on an agar (B569324) plate. dcfinechemicals.com This innovation paved the way for the development of a wide array of chromogenic media for the detection of key clinical and foodborne pathogens. srlchem.com

Indolyl-based compounds have played a significant role in this evolution. The understanding of indigogenic substrates, which produce indigo (B80030) dyes, was advanced through studies of the hydrolysis of variously substituted indoxyl acetates for enzyme histochemistry. avantorsciences.com Researchers discovered that halogen substitutions on the indole (B1671886) ring, such as with bromine and chlorine, could influence the color and physical properties of the resulting dye, leading to smaller, more localized dye particles. dcfinechemicals.comavantorsciences.com This principle was foundational for the development of more precise and effective chromogenic substrates.

The use of indolyl glycosides and esters as chromogenic substrates for detecting enzyme activities became widespread in histochemistry, biochemistry, and bacteriology. avantorsciences.com A well-known early application is the use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) in molecular biology for blue-white screening of recombinant bacterial colonies. This laid the groundwork for the development of other indolyl-based substrates tailored for different enzymes and applications.

Significance of 5-Bromo-6-chloro-3-indolyl Caprylate as a Specific Enzymatic Probe

The significance of this compound lies in its specificity as a chromogenic substrate for certain esterases, particularly caprylate esterase. nih.govdcfinechemicals.com This specificity is crucial for its application in diagnostic microbiology, allowing for the differentiation of target microorganisms from a mixed population.

The mechanism of action involves the enzymatic hydrolysis of the ester bond in the this compound molecule. This reaction releases 5-bromo-6-chloro-1H-indol-3-ol. In the presence of oxygen, this intermediate undergoes dimerization to form 5,5'-dibromo-6,6'-dichloro-indigo, a stable, insoluble precipitate with a characteristic magenta color.

The specificity of this substrate is influenced by two key structural features:

The Acyl Chain Length: The eight-carbon caprylate chain is specifically recognized by certain bacterial esterases, such as the C8-esterase found in Salmonella enterica. This is in contrast to indolyl derivatives with shorter or longer acyl chains, which may target a broader range of esterases or different enzymes altogether.

The Halogen Substitution Pattern: The presence and position of the bromine and chlorine atoms on the indole ring are critical. The 5-bromo-6-chloro configuration has been shown to enhance the specificity for the C8-esterase of Salmonella. This specific substitution pattern also contributes to the distinct magenta color of the final precipitate.

This high degree of specificity makes this compound a valuable tool for the presumptive identification of pathogens like Salmonella in clinical and food samples.

Overview of Key Research Paradigms and Disciplines Utilizing this compound

The unique properties of this compound have led to its adoption in several key research and applied scientific fields:

Diagnostic Microbiology: The most prominent application is in the formulation of chromogenic agar media for the rapid and selective isolation and identification of Salmonella species from various samples, including stool and food. nih.gov The distinct magenta color produced by Salmonella colonies allows for their easy differentiation from other bacteria. nih.gov

Pharmaceutical Development: This compound is utilized in the synthesis of novel drug candidates. nih.gov Its unique structure can be a starting point for developing new therapeutic agents. nih.gov

Food Industry: In food technology, it is used to study lipid metabolism. By monitoring the activity of lipases and esterases, researchers can gain insights that may lead to improved food preservation techniques and enhanced nutritional profiles of food products.

Environmental Science: The compound is employed in research on biodegradation processes. It helps in assessing the environmental impact of pollutants by monitoring the esterase activity of microorganisms involved in breaking down these substances.

Biochemical Research: In a broader sense, it serves as a tool in enzyme assays to study the kinetics and mechanisms of esterases and lipases, contributing to a fundamental understanding of these enzymes. nih.gov

The following table provides a summary of research findings in some of these key application areas:

| Research Area | Application | Organism/Enzyme | Key Findings |

| Diagnostic Microbiology | Detection of Salmonella in stool samples using Salmonella Chromogenic Medium (SCM) containing this compound. | Salmonella spp. (Caprylate esterase) | SCM showed 100% sensitivity and 95.8% specificity after enrichment, significantly higher than the traditional DCLS agar. Salmonella colonies appeared as distinct magenta colonies. nih.gov |

| Food Safety | Presumptive identification of Salmonella in food products. | Salmonella spp. (Caprylate esterase) | The chromogenic reaction provides a rapid and visual method for screening food samples for the presence of this common foodborne pathogen. |

| Environmental Science | Monitoring microbial esterase activity in environmental samples. | Esterase-producing microorganisms | Can be used to assess the bioremediation potential of a site by indicating the presence of microbial populations capable of breaking down ester-containing pollutants. |

This table can be expanded with more specific data as new research emerges. The interactivity allows for sorting and filtering based on the research area, application, or organism of interest.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-16(20)21-15-10-19-14-9-13(18)12(17)8-11(14)15/h8-10,19H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODNRFUPDHGKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433264 | |

| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209347-94-4 | |

| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Principles of Chromogenic Substrate Reactions Involving 5 Bromo 6 Chloro 3 Indolyl Caprylate

Enzymatic Hydrolysis Mechanisms of Ester Bonds by Esterase and Lipase (B570770) Enzymes

The fundamental reaction initiated by enzymes on 5-bromo-6-chloro-3-indolyl caprylate is the hydrolysis of its ester bond. This reaction is primarily catalyzed by carboxylesterases (EC 3.1.1.1) and, to some extent, lipases (EC 3.1.1.3), both of which belong to the α/β-hydrolase superfamily. The catalytic mechanism involves a classic nucleophilic attack on the carbonyl carbon of the ester group. A highly conserved catalytic triad (B1167595), typically composed of serine, histidine, and an acidic amino acid (aspartate or glutamate), is central to this process. The serine residue's hydroxyl group acts as the nucleophile, attacking the ester and forming a tetrahedral intermediate, which is stabilized by the surrounding active site residues. This intermediate then collapses, breaking the ester bond and releasing the alcohol component—in this case, the 5-bromo-6-chloro-3-indolyl moiety—and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the carboxylic acid, caprylic acid.

Esterases and lipases are distinguished by their substrate preferences, which are largely determined by the chain length of the fatty acid ester. Esterases typically exhibit higher activity towards water-soluble esters with short-chain acyl groups (generally fewer than 10 carbon atoms). researchgate.net Lipases, conversely, are more efficient at hydrolyzing water-insoluble triglycerides with long-chain fatty acids. mdpi.com

This compound features a caprylate (octanoate) group, which is an eight-carbon (C8) fatty acid chain. This positions it as an ideal substrate for caprylate esterases or esterases with a preference for medium-chain fatty acids. asm.orggbiosciences.com The specificity for the C8 chain is a critical aspect of its function, ensuring that it is targeted by a particular subset of hydrolytic enzymes. Studies on various esterases have demonstrated a clear preference for substrates with specific acyl chain lengths, a factor dictated by the size and hydrophobicity of the enzyme's substrate-binding pocket. mdpi.comresearchgate.net While some esterases are highly specific for very short chains (C2-C4), many show significant activity with C8 substrates like caprylate. researchgate.net

Table 1: General Substrate Preference of Esterases and Lipases

| Enzyme Class | Preferred Acyl Chain Length | Typical Substrates |

| Carboxylesterases | Short to Medium (< C10) | Acetate (B1210297), Butyrate (B1204436), Caprylate Esters |

| Lipases | Long (> C10) | Triglycerides (e.g., Triolein) |

This table provides a generalized view of substrate specificity. Specific activities can vary significantly between individual enzymes.

The biochemical pathway involving this compound is a straightforward, enzyme-triggered detection system rather than a complex metabolic cascade. The process can be summarized in two principal steps:

Enzymatic Hydrolysis : The process begins when an esterase or lipase enzyme recognizes and binds to the this compound substrate. The enzyme catalyzes the hydrolytic cleavage of the ester bond linking the caprylate group to the 3-hydroxy position of the indolyl ring. This reaction yields two products: free caprylic acid and the unstable intermediate, 5-bromo-6-chloro-3-indoxyl. gbiosciences.com

Chromophore Formation : The newly formed 5-bromo-6-chloro-3-indoxyl is the crucial component for color generation. This intermediate is highly reactive and, in the presence of an oxidizing agent (typically atmospheric oxygen), spontaneously undergoes oxidative dimerization. nih.govaikuma-japan.com This second step is a chemical reaction and does not require further enzymatic activity. The dimerization links two molecules of the halogenated indoxyl, resulting in the formation of an insoluble, intensely colored magenta precipitate. gbiosciences.com

This pathway is analogous to the one used by other indolyl-based chromogenic substrates, such as X-Gal, which produces a blue color upon cleavage by β-galactosidase. aikuma-japan.com The key is the enzymatic release of a reactive indoxyl intermediate, which then self-assembles into a visible product at the site of enzyme activity.

Molecular Basis of Chromophore Formation from this compound Cleavage

The generation of the magenta color is a direct consequence of the chemical transformation of the 5-bromo-6-chloro-3-indoxyl released during the enzymatic hydrolysis. This transformation involves specific chemical reactions that create a large, conjugated π-electron system responsible for absorbing light in the visible spectrum.

Following its enzymatic release, the 5-bromo-6-chloro-3-indoxyl intermediate undergoes a rapid, non-enzymatic transformation. This process involves both oxidation and dimerization:

Oxidation : The indoxyl molecule first loses a hydrogen atom from its hydroxyl group and another from the nitrogen atom in the indole (B1671886) ring. This oxidation is typically facilitated by molecular oxygen present in the reaction environment. nih.govwildcolours.co.uk

Dimerization : Two of these oxidized indoxyl radicals then couple at their C2 positions. This dimerization results in the formation of 5,5'-dibromo-6,6'-dichloro-indigo, a halogenated indigoid dye. harvard.edu This molecule is structurally symmetrical and possesses an extensive system of conjugated double bonds spanning both indole rings and the central carbon-carbon double bond. It is this extensive conjugation that gives the molecule its intense color. The final product is highly insoluble in aqueous solutions, causing it to precipitate out of solution and form a stable, localized deposit at the site of the enzymatic activity.

The color of a compound is determined by which wavelengths of visible light it absorbs. The final product, 5,5'-dibromo-6,6'-dichloro-indigo, appears magenta because it strongly absorbs light in the green portion of the visible spectrum (approximately 500–570 nm). The light that is not absorbed is reflected or transmitted, and is perceived by the human eye as the complementary color, magenta.

The specific absorbance maximum (λmax) of an indigoid dye is highly sensitive to the type and position of substituents on the indole rings. Halogenation, in particular, can cause significant shifts in the absorption spectrum. For instance, the parent compound, indigo (B80030), is blue and absorbs at around 611 nm in solution. researchgate.net The introduction of halogen atoms alters the electronic structure of the chromophore. Related halogenated compounds show distinct absorbance maxima. For example, a similar substrate known as BCIP Red produces a red precipitate with a λmax of 565 nm. researchgate.net

Table 2: Absorbance Maxima (λmax) of Various Indigoid Dyes

| Compound | Color | λmax (in solution) |

| Indigo | Blue | ~611 nm |

| 6,6'-Dichloroindigo | Purple-Blue | 527 nm (in DMSO/H₂O) asm.org |

| 6,6'-Dibromoindigo (Tyrian Purple) | Purple | 520 nm (in DMSO/H₂O) asm.orgnih.gov |

| 5,5'-Dibromo-6,6'-dichloro-indigo | Magenta | ~565 nm (inferred) |

The λmax for 5,5'-dibromo-6,6'-dichloro-indigo is inferred from related compounds like BCIP Red, which produces a precipitate with λmax at 565 nm. researchgate.net The exact value can vary with the solvent and physical state (solution vs. precipitate).

The resulting 5,5'-dibromo-6,6'-dichloro-indigo precipitate is valued for its sharp color and insolubility, which provides high-resolution localization of enzyme activity in applications like histochemistry and immunoblotting.

Synthetic Methodologies for 5 Bromo 6 Chloro 3 Indolyl Caprylate for Research Applications

Multi-step Organic Synthesis Pathways for 5-Bromo-6-chloro-3-indolyl Precursors

The construction of the core 5-bromo-6-chloro-indole structure begins with appropriately substituted benzene (B151609) derivatives, which are methodically converted into the bicyclic indole (B1671886) system through a series of carefully orchestrated reactions. A common pathway involves the initial halogenation of an anthranilic acid derivative, followed by reactions that build the pyrrole (B145914) ring fused to the benzene ring.

The introduction of a bromine atom at a specific position on the aromatic ring is a critical first step. The choice of brominating agent and reaction conditions is determined by the directing effects of the substituents already present on the ring, such as amino and carboxyl groups.

A documented synthetic route to 5-Bromo-6-chloro-3-indolyl caprylate begins with 4-chloro-2-aminobenzoic acid. google.com This precursor undergoes a regioselective bromine substitution reaction using N-bromosuccinimide (NBS) to yield 5-bromo-4-chloro-2-aminobenzoic acid. google.com The amino group (-NH2) and the carboxyl group (-COOH) on the starting material direct the incoming bromine atom to the desired position. In electrophilic aromatic substitution, the activating amino group is a powerful ortho-, para-director.

Protecting the highly activating amino group in anilines, for instance by converting it to an acetamido group, can be employed to reduce its reactivity and ensure mono-substitution. youtube.com The acetylamino group is less activating, which allows for more controlled halogenation. youtube.com The regioselectivity of bromination on substituted anilines can also be markedly dependent on the polarity of the solvent used during the reaction. lookchem.com Advanced methods have been developed for challenging substitutions; for example, palladium-catalyzed meta-C–H bromination using N-bromophthalimide (NBP) can overcome the intrinsic ortho/para-selectivity of electron-rich anilines. nih.gov

Table 1: Comparison of Bromination Reagents for Anilines and Derivatives

| Reagent | Typical Substrate | Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Substituted Anilines/Anthranilic Acids | Often used in polar solvents like DMF or acetonitrile. | Mild and selective reagent; regioselectivity can be solvent-dependent. lookchem.com |

| Liquid Bromine (Br₂) | Anilines, N-phenylglycine derivatives | Typically in a solvent like acetic acid. | Highly reactive; may require protection of activating groups to avoid over-bromination. google.com |

| N-Bromophthalimide (NBP) | Aniline Derivatives | Palladium(II) acetate (B1210297) catalyst, acid additives. | Enables meta-C–H bromination, overcoming standard ortho/para-directing effects. nih.gov |

Following bromination, the synthesis proceeds to construct the indole's five-membered ring. In the pathway starting from 5-bromo-4-chloro-2-aminobenzoic acid, a nucleophilic substitution reaction is performed with sodium chloroacetate. google.com This step forms N-(4-bromo-5-chloro-2-carboxy)phenylglycine. google.com

The key indole ring-forming step is a cyclization decarboxylation reaction. The N-(4-bromo-5-chloro-2-carboxy)phenylglycine intermediate is treated with acetic anhydride (B1165640) and sodium acetate and heated under reflux. google.com This process facilitates an intramolecular condensation to form the pyrrole ring, followed by the loss of a carboxyl group (decarboxylation) and acetylation of the indole nitrogen, yielding 1-acetyl-5-bromo-6-chloro-3-indolyl acetate. google.com This method is a variation of classical indole syntheses adapted for the specific substituted precursor. Numerous other methods exist for indole ring formation, each with its own advantages depending on the desired substitution pattern. organic-chemistry.org

Table 2: Selected Methods for Indole Ring Formation

| Synthesis Method | Precursors | Brief Description |

| Fischer Indole Synthesis | Arylhydrazines and aldehydes/ketones | Acid-catalyzed cyclization of an arylhydrazone intermediate. A widely used and versatile method. nih.gov |

| Madelung Synthesis | N-acyl-o-toluidines | Intramolecular cyclization using a strong base at high temperature. |

| Bischler-Möhlau Indole Synthesis | α-Bromo-acetophenone and aniline | Reaction proceeds via an α-arylaminoketone intermediate. |

| Palladium-Catalyzed Cyclization | o-Haloanilines and alkynes | A modern cross-coupling approach that offers good functional group tolerance. organic-chemistry.org |

Selective Esterification for the Introduction of the Caprylate Moiety

The final stage in the synthesis of the target molecule is the esterification of the 3-hydroxy group of the indole core with caprylic acid (octanoic acid). After the formation of the 1-acetyl-5-bromo-6-chloro-3-indolyl acetate, a hydrolysis step is performed to remove the acetyl groups, yielding the free 5-bromo-6-chloro-indoxyl precursor.

This precursor is then subjected to a selective esterification. A described method involves reacting the intermediate with octanoyl chloride to introduce the eight-carbon caprylate chain, resulting in the final product, this compound. google.com The reactivity of the 3-position of the indole ring makes it amenable to such acylations. Alternative strategies for the regioselective 3-acylation of indoles include using anhydrides in the presence of a promoter like boron trifluoride etherate or reacting a common N-indolyl triethylborate intermediate with an acid chloride. mdpi.comscilit.com

Purification Strategies and Analytical Validation for High-Purity Research Grade this compound

Achieving the high purity required for research applications necessitates robust purification and validation protocols. After the synthesis is complete, the crude product is purified to remove unreacted starting materials, reagents, and side products.

Purification Strategies: Column chromatography is a principal technique for purifying organic compounds like indolyl esters. sapub.org In this method, the crude product mixture is passed through a stationary phase (e.g., silica (B1680970) gel) using a mobile phase (a solvent or solvent mixture). biotech-asia.org Components separate based on their differential adsorption to the silica, allowing for the isolation of the pure ester. sapub.org Another common technique is recrystallization, where the crude solid is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize out, leaving impurities in the solution.

Analytical Validation: Once purified, the identity and purity of the final compound are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure, confirming the presence and connectivity of all atoms. The patent for the synthesis of this compound provides spectral data for its validation. google.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product. researchgate.net It separates the compound from trace impurities, and the area of the product peak relative to the total peak area gives a quantitative measure of purity. researchgate.net

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and can provide structural information based on fragmentation patterns. biotech-asia.org

Table 3: Analytical Techniques for Validation of this compound

| Technique | Purpose | Information Provided |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure, proton/carbon environments, and connectivity. sapub.org |

| HPLC | Purity Assessment | Quantifies the purity of the compound by separating it from impurities. researchgate.net |

| GC-MS | Identity & Purity Confirmation | Confirms molecular weight and provides a fragmentation pattern for structural verification. biotech-asia.org |

| FT-IR Spectroscopy | Functional Group Analysis | Identifies characteristic functional groups (e.g., C=O of the ester, N-H of the indole). |

Development of Efficient and Environmentally Benign Synthesis Approaches

Several green strategies are applicable to the synthesis of the 5-Bromo-6-chloro-3-indolyl precursor:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or ethanol (B145695), is a key goal. rsc.orgopenmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste compared to sequential multi-step syntheses. rsc.orgopenmedicinalchemistryjournal.com

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions can significantly reduce or eliminate the need for solvents. nih.gov This approach has been successfully applied to the synthesis of indoles and other heterocyclic scaffolds. nih.gov

Catalyst-Free Conditions: Developing reactions that can proceed efficiently without a catalyst simplifies purification and avoids the use of often toxic or expensive metal catalysts. openmedicinalchemistryjournal.com A sustainable de novo indole synthesis has been reported that proceeds under mild conditions in ethanol without a metal catalyst. rsc.org

These modern methodologies offer pathways to synthesize this compound and related compounds in a more economically and environmentally responsible manner. researchgate.netingentaconnect.com

Advanced Applications of 5 Bromo 6 Chloro 3 Indolyl Caprylate in Biological and Biomedical Research

Microbial Detection and Identification Through Caprylate Esterase Activity

5-Bromo-6-chloro-3-indolyl caprylate is a key component in microbiological assays for the detection and identification of bacteria possessing caprylate esterase activity. biosynth.comgenexscience.com When bacteria with this enzyme are cultured on a medium containing the substrate, the enzyme hydrolyzes the ester bond in the this compound. biosynth.com This cleavage releases 5-bromo-6-chloro-1H-indol-3-ol. biosynth.com In the presence of oxygen, this product undergoes dimerization to form 5,5'-dibromo-6,6'-dichloro-indigo, an insoluble magenta chromophore with a maximum absorbance at 565nm. biosynth.com This distinct color formation allows for the direct visualization and presumptive identification of bacterial colonies. nih.gov

Differentiating Specific Bacterial Species (e.g., Salmonella, Klebsiella, Enterobacter) in Biological Samples

The caprylate esterase activity detected by this compound is characteristic of certain bacterial species, making it a useful tool for their differentiation. Notably, many strains of Salmonella, as well as some species of Klebsiella and Enterobacter, produce this enzyme. biosynth.com The use of this substrate in culture media allows for the presumptive identification of these bacteria based on the development of magenta-colored colonies. nih.govbiosynth.com This is particularly valuable in clinical and food microbiology, where the rapid detection of pathogenic bacteria like Salmonella is crucial. biosynth.comnih.gov

For instance, in a study comparing a new Salmonella chromogenic medium (SCM) containing this compound with a traditional medium (DCLS agar) for the analysis of stool samples, the SCM demonstrated significantly higher sensitivity and specificity after enrichment. nih.gov The SCM yielded magenta colonies for Salmonella species, while other bacteria, such as those that produce β-D-galactosidase, appeared as blue colonies due to the presence of a second chromogenic substrate, X-Gal. nih.gov

Integration into Chromogenic Culture Media for Clinical Diagnostics and Food Safety

The unique properties of this compound have led to its integration into various chromogenic culture media designed for clinical diagnostics and food safety testing. nih.govchemimpex.com These specialized media facilitate the rapid and reliable detection of specific microorganisms from complex samples. nih.gov The insoluble nature of the magenta dye formed upon enzymatic cleavage prevents diffusion into the agar (B569324), resulting in well-defined colored colonies that are easy to enumerate and identify. nih.gov

The application of such chromogenic media simplifies the workflow in diagnostic laboratories by reducing the need for extensive biochemical testing for the presumptive identification of colonies. nih.gov This, in turn, saves time and resources. nih.gov The high specificity of these media also helps to minimize the number of false-positive results, leading to more accurate and reliable diagnoses. nih.gov

| Application Area | Target Microorganism/Enzyme | Substrate | Observed Result | Significance |

| Clinical Diagnostics (Stool Samples) | Salmonella spp. | This compound | Magenta colonies | High sensitivity and specificity for Salmonella detection. nih.gov |

| Food Safety | Salmonella spp. | This compound | Magenta colonies | Rapid and reliable detection in food samples. biosynth.com |

| General Microbiology | Caprylate esterase-producing bacteria | This compound | Magenta precipitate | Differentiation of bacterial species based on enzyme activity. biosynth.com |

Enzyme Activity Profiling and Mechanistic Studies

Beyond microbial detection, this compound is a valuable tool in fundamental enzymology research, particularly for studying esterases and lipases. chemimpex.com These enzymes are ubiquitous and play critical roles in various biological processes, including lipid metabolism and detoxification. numberanalytics.com

Elucidating Enzyme Kinetics and Reaction Mechanisms of Esterases and Lipases

Researchers utilize this compound as a substrate in enzyme assays to investigate the kinetics and reaction mechanisms of esterases and lipases. chemimpex.com By measuring the rate of magenta dye formation over time, scientists can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information provides insights into the enzyme's affinity for the substrate and its catalytic efficiency. The catalytic mechanism of esterases typically involves a catalytic triad (B1167595) of amino acid residues (often serine, histidine, and an acidic residue) that facilitates the hydrolysis of the ester bond. numberanalytics.com Studying the interaction of these enzymes with substrates like this compound helps to elucidate the specific steps of this catalytic process. numberanalytics.comoup.com

Screening for Enzyme Inhibitors and Activators Using this compound Assays

The chromogenic assay based on this compound provides a convenient method for high-throughput screening of potential enzyme inhibitors and activators. chemimpex.com In such assays, the enzyme is incubated with the substrate and a library of test compounds. A decrease in the rate of color formation indicates the presence of an inhibitor, while an increase suggests an activator. This approach is instrumental in drug discovery and development, as esterase inhibitors and activators have therapeutic potential in various diseases. numberanalytics.com For example, regulating esterase activity is a target in conditions like Alzheimer's disease and organophosphate poisoning. numberanalytics.com

Investigating Metabolic Processes and Cellular Signaling Pathways Involving Esterase Activity

The compound also finds application in studying the role of esterase activity in broader biological contexts, such as metabolic processes and cellular signaling. chemimpex.com Esterases are involved in the metabolism of lipids and the detoxification of various compounds. numberanalytics.com Furthermore, the activity of certain esterases can influence cellular signaling pathways. By using this compound to measure esterase activity within cells or tissue homogenates, researchers can gain a better understanding of how these enzymes contribute to cellular function and how their dysregulation may lead to disease. acs.org The stability and reactivity of this compound under physiological conditions make it a suitable tool for such laboratory investigations. chemimpex.com

Molecular Biology Applications in Reporter Systems and Gene Expression Studies

The ability of this compound to produce a distinct magenta-colored precipitate upon enzymatic cleavage makes it a valuable reporter molecule in molecular biology. This property is harnessed in various assays to visualize and quantify gene expression and to screen for genetic modifications.

Utility as a Chromogenic Substrate in Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are fundamental tools for studying the regulation of gene expression. gbiosciences.comthermofisher.com In these assays, the regulatory sequence of a gene of interest is fused to a reporter gene that encodes an easily detectable protein. nih.govwikipedia.org The expression of the reporter gene, and thus the activity of its corresponding protein, serves as a proxy for the transcriptional activity of the promoter or other regulatory elements being studied. nih.govyoutube.comyoutube.com

While classic reporter genes include those encoding fluorescent proteins or luciferases, enzymes that act on chromogenic substrates offer a simple, cost-effective alternative for visual detection. youtube.comnih.gov this compound functions as a substrate for esterase enzymes. When an esterase gene is used as a reporter, its expression under the control of a specific promoter can be detected by the addition of this compound. The enzymatic cleavage of the caprylate ester bond releases 5-bromo-6-chloro-1H-indol-3-ol. nih.gov This intermediate then undergoes oxidative dimerization to form an insoluble magenta precipitate, 5,5'-dibromo-6,6'-dichloro-indigo, providing a clear visual indication of transcriptional activity. nih.gov

The intensity of the resulting color can be qualitatively assessed or quantified using spectrophotometry, allowing for the analysis of promoter strength and the identification of factors that modulate transcriptional activity. This approach is particularly useful for dissecting the function of cis-acting regulatory elements and understanding how transcription is controlled under various cellular conditions. nih.gov

Monitoring and Quantification of Gene Expression in Prokaryotic and Eukaryotic Contexts

The monitoring of gene expression is crucial for understanding cellular processes in both prokaryotic and eukaryotic organisms. This compound, in conjunction with an esterase reporter gene, provides a versatile system for this purpose.

In prokaryotes, such as Escherichia coli, this system has been effectively used to monitor the expression of specific genes. For instance, in a project by the 2013 ETH Zurich iGEM team, this compound (referred to as magenta caprylate) was chosen as a specific substrate for the acetylcholinesterase (Aes) enzyme. mlsu.ac.in This allowed for the specific detection of aes gene expression, as it showed less background activity compared to other substrates like magenta butyrate (B1204436). mlsu.ac.in This highlights the utility of this compound in tracking the expression of a target gene in a bacterial system. The development of a visible color on bacterial colonies indicates the expression of the esterase gene, which can be linked to specific experimental conditions or the presence of certain genetic constructs. mlsu.ac.in

While direct and extensive applications in eukaryotic systems are less documented for this specific caprylate derivative, the principle of using esterase reporter genes is well-established. For example, a thermostable lichenase from Clostridium thermocellum has been demonstrated as a reporter in both prokaryotic and eukaryotic cells, including yeast and mammalian cells, showcasing the cross-kingdom applicability of enzymatic reporters. nih.govnih.gov Given that esterases are ubiquitous and can be expressed in eukaryotic cells, it is plausible that this compound could be used to monitor gene expression in these systems, provided a suitable and specific esterase reporter is employed. The development of such systems would allow for the visual tracking of gene expression patterns during development, in response to stimuli, or in different tissue types.

| Research Finding | Organism/System | Reporter Enzyme | Substrate | Outcome | Reference |

| Specific detection of gene expression | Escherichia coli | Acetylcholinesterase (Aes) | This compound | Magenta color development indicating Aes expression, with low background. | mlsu.ac.in |

| Detection of esterase-producing bacteria | Salmonella spp., some Klebsiella and Enterobacter | Caprylate esterase | This compound | Magenta chromophore formation for bacterial identification. | nih.govresearchgate.net |

| General reporter system applicability | Prokaryotic and Eukaryotic cells | Thermostable Lichenase | Not specified | Demonstration of a reporter system for various cell types. | nih.govnih.gov |

Screening Strategies for Recombinant Plasmids and Genetic Constructs in Genetic Engineering

Genetic engineering relies on the ability to successfully introduce foreign DNA into host cells and to identify the cells that have incorporated the desired genetic construct. Screening for recombinant plasmids is a critical step in this workflow. nih.govmdpi.com Chromogenic substrates are widely used in these screening strategies, with the most famous example being the blue-white screening method using X-gal. mlsu.ac.innih.govyoutube.com

A similar screening principle can be applied using an esterase gene and this compound. In this scenario, a plasmid vector can be engineered to contain an esterase gene with a multiple cloning site within its coding sequence. When a foreign DNA fragment is successfully ligated into this site, it disrupts the esterase gene, leading to the production of a non-functional enzyme.

Bacterial colonies transformed with either the original, non-recombinant plasmid or a recombinant plasmid are then grown on a medium containing this compound.

Non-recombinant colonies: These will have a functional esterase gene and will produce the active enzyme. The esterase will cleave the substrate, resulting in the formation of the magenta precipitate, and the colonies will appear colored.

Recombinant colonies: These will have a disrupted esterase gene and will not produce a functional enzyme. In the absence of esterase activity, the substrate remains uncleaved, and the colonies will remain colorless (white).

This color-based distinction allows for the rapid and visual identification of bacterial colonies harboring the desired recombinant plasmid, streamlining the process of clone selection for downstream applications.

Contributions to Pharmaceutical Development and Drug Discovery Research

The unique chemical properties of this compound also lend themselves to applications in the pharmaceutical industry, particularly in the early stages of drug discovery and development.

High-Throughput Screening Assays for Novel Drug Candidates

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a biological target. nih.govnih.govnih.gov Enzyme assays are particularly well-suited for HTS, and chromogenic substrates can provide a straightforward and cost-effective readout. nih.govwashington.edu

This compound can be employed in HTS assays to identify inhibitors of specific esterase enzymes. washington.edu In such an assay, the target esterase, the substrate, and a compound from a chemical library are combined in the wells of a microtiter plate.

No inhibition: If the compound does not inhibit the enzyme, the esterase will cleave the substrate, leading to the development of the magenta color.

Inhibition: If the compound is an effective inhibitor, it will block the enzyme's active site, preventing the cleavage of the substrate. As a result, no color will be produced, or the color intensity will be significantly reduced.

The simplicity of this colorimetric readout allows for the rapid screening of thousands of compounds. Hits from the primary screen can then be subjected to further analysis to confirm their inhibitory activity and to determine their potency and mechanism of action. nih.gov This approach is valuable for discovering novel lead compounds for drug development programs targeting esterases that are implicated in disease.

| HTS Assay Component | Function |

| Target Enzyme | An esterase implicated in a disease pathway. |

| Substrate | This compound. |

| Compound Library | A large collection of diverse small molecules. |

| Detection Method | Colorimetric measurement of magenta precipitate formation. |

| Positive Control | Enzyme and substrate without inhibitor (maximum color). |

| Negative Control | Substrate without enzyme (no color). |

Research into Modulation of Biological Pathways with Therapeutic Potential

Esterases are involved in a wide range of physiological and pathological processes, including metabolism, signal transduction, and the detoxification of xenobiotics. nih.gov The dysregulation of esterase activity has been linked to various diseases, including cancer and neurodegenerative disorders. nih.gov This makes esterases attractive targets for therapeutic intervention. nih.govnih.gov

Research utilizing substrates like this compound can contribute to a better understanding of the role of specific esterases in these pathways. By providing a means to measure esterase activity, this compound can be used in studies aimed at:

Target validation: Confirming that the activity of a particular esterase is indeed altered in a disease state.

Mechanism of action studies: Investigating how the activity of an esterase affects a specific biological pathway.

Prodrug activation: Esterases are also key enzymes in the activation of certain prodrugs. nih.gov Substrates like this compound can be used to study the esterase profiles of different cells or tissues to inform the design of targeted prodrug therapies. nih.govpnas.org

Furthermore, the 5-bromo-6-chloro-indole moiety itself can serve as a scaffold for the synthesis of novel bioactive molecules. washington.edu Its structure can be modified to create new compounds with the potential to interact with various biological targets, contributing to the development of new therapeutic agents, particularly in areas like anti-cancer research. washington.edu

Analytical and Detection Methodologies for 5 Bromo 6 Chloro 3 Indolyl Caprylate Hydrolysis Products

Spectrophotometric Quantification of the Chromogenic Product

The hydrolysis of 5-Bromo-6-chloro-3-indolyl caprylate by an esterase cleaves the ester bond, releasing caprylic acid and 5-bromo-6-chloro-3-indoxyl. The indoxyl intermediate subsequently undergoes oxidative dimerization to form 5,5'-dibromo-6,6'-dichloro-indigo, a magenta-colored precipitate. The intensity of this color is directly proportional to the enzymatic activity. numberanalytics.com

Principles of Colorimetric Detection and Absorbance Spectrum Analysis

Colorimetric assays are based on the measurement of light absorption by a colored compound in a solution. numberanalytics.com The amount of light absorbed at a specific wavelength is quantified using a spectrophotometer. The resulting product of the enzymatic reaction with this compound is an insoluble magenta dye. gbiosciences.com

The quantification of this chromogenic product relies on its distinct absorbance spectrum. Dihalogenated indigos, such as the product formed here, have characteristic absorbance maxima. For instance, related dihalogenated indigos exhibit absorbance maxima at various wavelengths depending on the position of the halogen atoms. While the precise maximum for 5,5'-dibromo-6,6'-dichloro-indigo is not consistently cited across all literature, it can be inferred from similar structures like 6,6'-dichloroindigo (λmax = 527 nm) and 6,6'-dibromoindigo (λmax = 520 nm) in a DMSO:water solution. researchgate.net In practice, the optimal wavelength for measurement is determined by scanning the absorbance of the purified product across a range of wavelengths to find the peak absorbance (λmax). This λmax is then used for all subsequent quantitative measurements.

Table 1: Absorbance Maxima (λmax) of Related Dihalogenated Indigo (B80030) Dyes

| Compound | Absorbance Maximum (λmax) | Solvent | Reference |

|---|---|---|---|

| 5,5'-Dichloroindigo | 645 nm | DMSO:H₂O (50:50) | researchgate.net |

| 5,5'-Dibromoindigo | 623 nm | DMSO:H₂O (50:50) | researchgate.net |

| 6,6'-Dichloroindigo | 527 nm | DMSO:H₂O (50:50) | researchgate.net |

| 6,6'-Dibromoindigo | 520 nm | DMSO:H₂O (50:50) | researchgate.net |

| 6-Bromoindigo | ~700 nm (as a dimer) | Tetrachloroethane | lrmh.fr |

Optimization of Reaction Conditions for Enhanced Chromophore Yield and Detection Sensitivity

To ensure accurate and sensitive detection, the conditions of the enzymatic assay must be optimized. nih.gov Key factors include pH, temperature, enzyme concentration, and substrate concentration. researchgate.net The goal is to maximize the rate of the enzymatic reaction while minimizing non-enzymatic hydrolysis of the substrate and degradation of the final chromophore.

pH and Buffer Choice : The pH of the reaction buffer affects both the enzyme's activity and the stability of the resulting chromophore. The optimal pH should be determined empirically for the specific esterase being studied.

Temperature : Enzyme activity is highly dependent on temperature. Assays are typically run at a constant, optimized temperature, often 37°C, to ensure consistent results. oncohemakey.com

Substrate Concentration : The concentration of this compound should ideally be at a saturating level (well above the enzyme's Michaelis constant, Km) to ensure the reaction rate is proportional to the enzyme concentration.

Reaction Time : The incubation time must be sufficient to generate a measurable amount of product without depleting the substrate, which would cause the reaction rate to slow. researchgate.net

The design of experiments (DoE) approach can be a powerful tool to systematically optimize these variables, leading to a more robust and sensitive assay in a shorter time frame than traditional one-factor-at-a-time methods. nih.gov

Fluorescence-Based Detection Techniques for this compound Assays

Fluorescence-based assays offer an alternative to colorimetric methods, often providing significantly higher sensitivity. numberanalytics.com These techniques measure the light emitted by a fluorescent molecule (fluorophore) after it has been excited by light of a specific wavelength.

Characterization of Autofluorescence Properties of Hydrolysis By-products

The primary hydrolysis product, 5-bromo-6-chloro-3-indoxyl, and its subsequent oxidized dimer, are not typically known for strong native fluorescence. Indole (B1671886) derivatives, in general, are fluorescent, with emission maxima often around 350 nm for the neutral species. nih.gov However, the dimerization and oxidation process that yields the colored product can quench or alter this fluorescence. Some studies have noted that the enzymatic polymerization of indole can produce soluble co-products with observable fluorescence. mdpi.com The autofluorescence of the reaction mixture, including any unreacted substrate, intermediates, and the final indigo product, must be characterized. This involves measuring the excitation and emission spectra of all components to identify any potential for a direct fluorescent assay or to account for background signals that could interfere with other fluorescence-based methods.

Development of Enhanced Fluorescent Assays for Higher Sensitivity

Given the potential lack of strong native fluorescence from the direct hydrolysis products, enhanced assays are often developed. This can involve coupling the enzymatic reaction to a secondary system that produces a highly fluorescent molecule. A more direct approach for esterase activity involves using alternative substrates designed to release a well-characterized fluorophore upon cleavage. For example, substrates like 4-methylumbelliferyl caprylate (MU-C8) are used to quantify esterase activity by releasing the highly fluorescent 4-methylumbelliferone. nih.govresearchgate.net While this moves away from this compound itself, it highlights a common strategy for achieving higher sensitivity in esterase assays. mdpi.com The development of such assays requires careful selection of fluorogenic substrates that are efficiently processed by the enzyme of interest and whose fluorescent products have high quantum yields and are spectrally distinct from any background fluorescence. nih.gov

Advanced Chromogenic Assay Formats and Instrumentation

The fundamental principles of chromogenic assays have been adapted to modern, high-throughput instrumentation. bohrium.com Automated systems, such as microplate readers and specialized coagulation analyzers, can perform and read chromogenic assays with high precision and speed. oncohemakey.commedicalexpo.com These instruments can precisely control temperature, automate reagent pipetting, and take kinetic readings (measuring absorbance over time) in formats like 96-well or 384-well plates. numberanalytics.com The use of microplate readers allows for the simultaneous analysis of many samples, which is crucial for applications like drug screening or process development. numberanalytics.com

Furthermore, chromogenic detection is not limited to solution-based assays. The insoluble nature of the 5,5'-dibromo-6,6'-dichloro-indigo precipitate makes it ideal for membrane-based assays like Western blotting and immunohistochemistry, where the colored product is deposited directly at the location of the enzyme-conjugated antibody. jacksonimmuno.comthermofisher.com Advanced techniques can even use the insoluble precipitates as mass signal enhancers for detection by surface mass spectrometry, opening up new possibilities for multiplexed detection. nih.gov

Table 2: Comparison of Detection Methodologies

| Methodology | Principle | Primary Product Detected | Key Advantages | Instrumentation |

|---|---|---|---|---|

| Spectrophotometry | Light absorbance by a colored product. numberanalytics.com | 5,5'-Dibromo-6,6'-dichloro-indigo | Simple, cost-effective, suitable for insoluble products. thermofisher.com | Spectrophotometer, Microplate Reader. numberanalytics.com |

| Fluorometry | Light emission by a fluorescent product. nih.gov | Autofluorescent by-products or secondary fluorophores. | High sensitivity, wide dynamic range. numberanalytics.com | Fluorometer, Fluorescence Microplate Reader. acs.org |

| Advanced Formats | Precipitation on solid supports or signal enhancement. jacksonimmuno.comnih.gov | 5,5'-Dibromo-6,6'-dichloro-indigo | Spatial localization (IHC/Blotting), multiplexing capability. nih.gov | Microscope, Blot Imager, Mass Spectrometer. |

Miniaturized and Microplate-based Assays for High-Throughput Screening

The demand for rapid and cost-effective screening of vast numbers of samples, such as in metagenomic libraries or directed evolution experiments, has driven the development of miniaturized assay formats. nih.gov High-throughput screening (HTS) assays are frequently conducted in microtiter plates (MTPs), which allow for the simultaneous analysis of hundreds or thousands of individual reactions. nih.govresearchgate.net This format is highly amenable to the use of chromogenic substrates like this compound for detecting lipase (B570770) and esterase activity. nih.govresearchgate.net

In a typical microplate-based assay for esterase activity, each well of the microplate functions as a separate reaction vessel. The assay mixture generally includes a buffered aqueous solution, the enzyme source (which could be a purified enzyme, a cell lysate, or a whole microbial colony), and the chromogenic substrate, this compound. The substrate is often first dissolved in a suitable organic solvent, such as dimethylformamide (DMF), before being added to the aqueous assay buffer. The enzymatic reaction is initiated, and after a specific incubation period, the formation of the magenta product is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The intensity of the color is directly proportional to the amount of hydrolyzed substrate and thus to the esterase activity.

The primary advantages of these miniaturized assays include a significant reduction in the consumption of expensive reagents and precious samples, as well as a decrease in waste generation. Furthermore, the small scale allows for faster thermal equilibration and a higher surface-to-volume ratio, which can enhance reaction efficiency. The ability to perform a large number of assays in parallel dramatically increases the throughput, enabling the screening of extensive enzyme libraries to identify variants with desired properties. nih.govresearchgate.net For instance, screening metagenomic libraries for novel esterases often involves plating the library on agar (B569324) containing a chromogenic substrate, where positive clones are identified by the colored halos they produce. This initial plate-based screening is a form of miniaturized assay that can then be followed by more quantitative microplate assays for the most promising candidates.

| Parameter | Conventional Assay | Miniaturized/Microplate Assay | Advantage of Miniaturization |

| Reaction Volume | Milliliters (mL) | Microliters (µL) | Reduced reagent consumption and cost |

| Sample Throughput | Low (tens of samples/day) | High (thousands of samples/day) | Faster screening of large libraries |

| Hardware | Spectrophotometers, pH-stats | Microplate readers, liquid handlers | Amenable to automation and robotics |

| Application | Basic enzyme characterization | High-throughput screening, directed evolution | Enables large-scale enzyme discovery |

Automation and Robotics in this compound-Based Assays

To fully realize the potential of high-throughput screening, automation and robotics are indispensable. researchgate.net Fully automated robotic platforms have been developed to manage the entire HTS workflow with high precision and reliability, minimizing manual errors and increasing reproducibility. nih.gov These platforms typically integrate several instruments, including liquid handling stations, microplate readers, incubators, and plate storage systems, all controlled by sophisticated software. researchgate.net

In the context of an esterase assay using this compound, a robotic system would perform the following tasks:

Library Plating and Replication: Robotic colony pickers can select individual microbial colonies from a library and inoculate them into the wells of a microtiter plate.

Reagent Dispensing: Automated liquid handlers precisely dispense the assay buffer and the this compound substrate solution into each well of the microplate. The precision of liquid handling at microliter volumes is critical for assay accuracy.

Incubation: The microplates are transferred by a robotic arm to an incubator set to the optimal temperature for the enzymatic reaction.

Data Acquisition: After incubation, the plates are moved to a microplate reader, which automatically measures the absorbance in each well at the appropriate wavelength for the magenta product.

Data Analysis: The control software collects the data, calculates the enzymatic activity, and identifies "hits" – samples with high esterase activity.

The integration of these steps into a seamless, automated workflow allows for the screening of tens of thousands of samples per day. nih.gov This level of throughput is essential for large-scale enzyme discovery projects, such as screening metagenomic libraries for novel biocatalysts or performing directed evolution to enhance an enzyme's properties. The use of chromogenic substrates like this compound is highly compatible with such automated systems because the readout is a simple colorimetric measurement that can be rapidly performed by a microplate reader.

| Automated Step | Robotic Instrument | Function in Assay | Impact on Throughput |

| Sample Handling | Colony Picker / Plate Replicator | Inoculation of microbial libraries into microplates. | Enables screening of thousands of clones. |

| Liquid Dispensing | Automated Liquid Handler | Precise addition of substrate and buffers to all wells. | Ensures consistency and reduces manual error. |

| Plate Transport | Robotic Arm | Moves plates between incubator, reader, and storage. | Allows for continuous, unattended operation. |

| Data Reading | Microplate Reader | Measures absorbance to quantify product formation. | Rapidly captures data from entire plates. |

| System Control | Integrated Software | Orchestrates the entire workflow and data analysis. | Streamlines the process from setup to results. |

Challenges and Limitations in Research Utilizing 5 Bromo 6 Chloro 3 Indolyl Caprylate

Addressing Potential for Background Enzymatic Activity and Non-Specific Hydrolysis

A significant challenge in the use of 5-Bromo-6-chloro-3-indolyl caprylate is the potential for background enzymatic activity and non-specific hydrolysis of the substrate. This can lead to false-positive results or an overestimation of the target enzyme's activity.

Background Enzymatic Activity: Biological samples are complex mixtures containing a variety of enzymes. While this compound is designed as a substrate for certain esterases and lipases, it can also be cleaved by other, non-target enzymes present in the sample. For instance, studies on human and other mammalian tissues have revealed a wide distribution of non-specific esterases in various organs, including the liver, colon, stomach, and brain, as well as in different types of blood cells. nih.gov This broad presence of esterase activity increases the likelihood of the substrate being hydrolyzed by enzymes other than the one of interest.

Non-Specific Hydrolysis: Beyond enzymatic action, the ester bond in this compound can be susceptible to spontaneous, non-enzymatic hydrolysis, particularly under non-optimal pH or temperature conditions. nih.gov Although the indolyl moiety provides some stability, the ester linkage can still be cleaved, leading to the release of the chromogen and a background signal that is independent of enzyme activity. Research on similar chromogenic substrates has shown that the rate of such non-specific hydrolysis can be influenced by the chemical environment of the assay. nih.gov

To address these issues, researchers often employ control experiments, such as including a sample with a known inhibitor of the target enzyme or a heat-inactivated sample, to quantify the level of background signal.

Methodological Considerations for Optimizing Assay Specificity and Sensitivity in Complex Samples

The complexity of biological samples necessitates careful optimization of assay conditions to ensure both high specificity (the ability to detect only the target enzyme) and high sensitivity (the ability to detect low levels of the target enzyme).

Assay Specificity: The specificity of chromogenic media and substrates is a critical factor. nih.gov While the 5-bromo-6-chloro substitution pattern on the indole (B1671886) ring of the caprylate substrate is intended to enhance specificity for certain bacterial esterases, cross-reactivity can still occur. nih.gov For example, in the context of bacterial detection, other microorganisms present in a sample may possess esterases capable of hydrolyzing the substrate, leading to a lack of differentiation. researchgate.net The choice of substrate can be crucial; for instance, a caprylate (C8) ester has been shown to be more specific than a butyrate (B1204436) (C4) ester for certain bacterial enzymes, resulting in less background activity.

Assay Sensitivity: The sensitivity of an assay using this compound is dependent on achieving a high signal-to-noise ratio. nanotempertech.comyoutube.com The "signal" is the colored product generated by the target enzyme, while the "noise" can originate from background hydrolysis, non-specific enzyme activity, and interfering substances within the sample matrix. nanotempertech.com Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity and, consequently, the signal strength. nih.gov For instance, the use of detergents or organic solvents to improve substrate solubility can also affect enzyme kinetics and stability. mdpi.com

The following table summarizes key parameters that require optimization to enhance assay performance in complex samples:

| Parameter | Rationale for Optimization | Potential Impact on Assay |

| pH | Enzymes have an optimal pH range for activity. | Deviations can lead to reduced enzyme activity (lower signal) or increased non-specific hydrolysis (higher noise). |

| Temperature | Enzyme activity is temperature-dependent. | Sub-optimal temperatures can decrease the reaction rate, while excessively high temperatures can denature the enzyme. |

| Buffer Composition | The ions and other components of the buffer can affect enzyme stability and activity. | Inappropriate buffer systems can inhibit the enzyme or promote non-specific interactions. nanotempertech.com |

| Substrate Concentration | The concentration of this compound must be sufficient to saturate the enzyme for maximal reaction velocity but not so high as to cause substrate inhibition or insolubility issues. | Affects the linearity and dynamic range of the assay. |

| Incubation Time | The duration of the enzymatic reaction. | Needs to be long enough to generate a detectable signal but short enough to remain within the initial rate of the reaction to ensure linearity. |

Strategies for Mitigating Endogenous Enzyme Interference in Biological Matrices

Biological matrices, such as serum, plasma, urine, and tissue homogenates, are rich in endogenous substances that can interfere with enzymatic assays. nih.govmyadlm.org These interferences can be a major source of inaccurate results when using this compound.

Types of Endogenous Interference:

Endogenous Enzymes: As previously mentioned, non-target esterases and lipases in the sample can cleave the substrate. nih.gov

Binding Proteins: Proteins in the sample matrix, such as albumin, can non-specifically bind to the substrate or the enzyme, altering their availability and activity. myadlm.orgpsu.edu

Inhibitors/Activators: The sample may contain molecules that either inhibit or enhance the activity of the target enzyme, leading to an under- or over-estimation of its true activity.

Mitigation Strategies: Several strategies can be employed to minimize the impact of endogenous enzyme interference:

Sample Dilution: Diluting the biological sample can reduce the concentration of interfering substances. psu.edunih.gov However, this must be balanced against the potential for diluting the target enzyme to a level below the assay's limit of detection. nih.gov

Use of Blocking Agents: The addition of blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk, can help to saturate non-specific binding sites in the sample and on the assay surface, thereby reducing background noise. nih.govmeridianlifescience.comveritastk.co.jp

Specific Inhibitors: If the identity of the major interfering endogenous enzymes is known, specific inhibitors for these enzymes can be added to the assay mixture. This approach requires careful validation to ensure that the inhibitor does not affect the activity of the target enzyme.

Differential Substrate Specificity: Utilizing substrates with different acyl chain lengths or substitution patterns can help to differentiate between the target enzyme and interfering enzymes. As noted, the caprylate ester may offer greater specificity than shorter-chain esters in certain applications.

pH and Temperature Optimization: Adjusting the assay's pH and temperature to conditions that favor the target enzyme's activity while minimizing the activity of known interfering enzymes can improve specificity. nih.gov

The following table outlines common mitigation strategies and their mechanisms of action:

| Mitigation Strategy | Mechanism of Action | Considerations |

| Sample Dilution | Reduces the concentration of all components in the sample matrix, including interfering substances. psu.edunih.gov | May also reduce the concentration of the target analyte, potentially below the detection limit. nih.gov |

| Blocking Agents (e.g., BSA) | Bind to non-specific protein binding sites, preventing them from interacting with the substrate or enzyme. nih.govmeridianlifescience.com | The concentration of the blocking agent must be optimized to avoid masking the specific signal. veritastk.co.jp |

| Specific Enzyme Inhibitors | Selectively inhibit the activity of known interfering enzymes. | Requires knowledge of the interfering enzymes and availability of specific inhibitors that do not affect the target enzyme. |

| Assay Condition Optimization | Adjusting pH, temperature, and buffer to maximize the target enzyme's activity relative to interfering enzymes. nih.gov | Optimal conditions for the target enzyme may still allow for some level of background activity. |

Future Directions and Emerging Research Avenues for 5 Bromo 6 Chloro 3 Indolyl Caprylate

Development of Next-Generation 5-Bromo-6-chloro-3-indolyl Caprylate-Based Assays with Enhanced Performance

The primary focus of future development is the enhancement of assay performance, targeting greater sensitivity, specificity, and speed. Research is geared towards optimizing this substrate for advanced diagnostic platforms, such as microfluidic paper-based analytical devices (µPADs). The C8 chain in this compound is particularly effective for detecting specific enzymes, like C8-esterase, which is a marker for Salmonella enterica. The 5-bromo-6-chloro substitution pattern on the indole (B1671886) ring is crucial for this specificity, distinguishing it from other substrates that might target different enzymes or be prone to non-specific binding.

Innovations aim to lower the detection limits, which currently stand at approximately 10 colony-forming units (CFU)/cm², and to reduce the required sample enrichment times. By refining the substrate's formulation and the assay conditions, next-generation tests could provide faster and more accurate results, which is critical in clinical and food safety diagnostics.

Table 1: Performance Comparison of Chromogenic Substrates in Pathogen Detection

| Compound | Target Pathogen | Target Enzyme | Detection Limit (CFU/cm²) | Platform |

| This compound | Salmonella enterica | C8-esterase | 10 | µPADs |

| 5-Bromo-4-chloro-3-indolyl-myo-inositol phosphate (B84403) | Listeria monocytogenes | Phospholipase C | 10 | µPADs |

| Chlorophenol red β-galactopyranoside | Escherichia coli | β-galactosidase | 10 | µPADs |

This table summarizes comparative data for different chromogenic substrates used in pathogen detection on microfluidic paper-based analytical devices (µPADs), based on findings from cited research.

Integration into Multiplexed Detection Systems for Simultaneous Enzyme Profiling

A significant avenue of emerging research is the integration of this compound into multiplexed detection systems. These systems allow for the simultaneous detection of multiple enzymes, and therefore multiple analytes or pathogens, in a single sample. This is often achieved on platforms like µPADs, where different zones of the device are loaded with specific chromogenic substrates.

For example, this compound can be used to detect Salmonella while other substrates, such as 5-bromo-4-chloro-3-indolyl phosphate (for Listeria monocytogenes) or a galactoside-based substrate (for E. coli), are used in adjacent regions of the same device. Upon sample application, the presence of specific bacterial enzymes cleaves the corresponding substrate, resulting in distinct colorimetric signals. This approach enables rapid and differential diagnosis of multiple pathogens, streamlining the analytical process. The unique magenta color produced by the caprylate substrate ensures clear differentiation from the blue or other colored products of different indolyl-based substrates.

Table 2: Substrate Analogs for Multiplexed Systems

| Compound Name | Substitution Pattern | Target Enzyme/Pathogen | Colorimetric Output |

| This compound | Br (5), Cl (6), C8 Chain | C8-esterase (Salmonella) | Purple/Magenta |

| 5-Bromo-4-chloro-3-indolyl caprylate | Br (5), Cl (4), C8 Chain | Phospholipase C (PI-PLC) | Blue |

| 6-Chloro-3-indoxyl caprylate | Cl (6), no Br | Non-specific esterases | Indigo (B80030) |

This table illustrates how variations in the halogen substitution pattern of indolyl caprylate substrates influence their specificity towards different enzymes and the resulting color, a key principle in designing multiplexed assays.

Expansion of Applications into Live Cell Imaging and In Vivo Diagnostic Methodologies

While current applications predominantly involve in-vitro diagnostic assays and histochemical staining to visualize esterase activity in fixed tissues, a compelling future direction is the adaptation of this compound for live-cell imaging. Developing methodologies to deliver the substrate into living cells would allow researchers to monitor caprylate esterase activity in real-time. This could provide invaluable insights into dynamic cellular processes, such as lipid metabolism and cellular signaling, where these enzymes play a key role. chemimpex.com

Furthermore, the potential for in vivo diagnostics represents a significant leap forward. If the substrate can be administered safely, its conversion to a colored product could be detected non-invasively, offering a direct window into enzymatic activity within a living organism. This would open up new possibilities for diagnosing diseases characterized by aberrant esterase activity.

Exploration of Novel Biotechnological and Medical Diagnostic Paradigms Leveraging Caprylate Esterase Activity

The specificity of this compound for caprylate esterase activity opens the door to novel biotechnological and medical applications beyond pathogen detection. Researchers are exploring how this substrate can be used in drug discovery and development, particularly in fields like cancer research. chemimpex.comchemimpex.com Since certain diseases may be associated with altered levels of specific esterases, this compound could serve as a probe in high-throughput screening assays to identify molecules that modulate enzyme activity. chemimpex.com

The development of new diagnostic paradigms could involve using this substrate to detect biomarkers of metabolic disorders or to assess the metabolic state of engineered microorganisms in industrial biotechnology. By leveraging the simple and robust colorimetric signal, this compound stands as a key tool for future innovations that rely on the sensitive detection of caprylate esterase activity.

Q & A

Q. What are the recommended protocols for using 5-Bromo-6-chloro-3-indolyl caprylate in enzymatic assays, and how does its performance compare to similar substrates like X-Gal?

- Methodological Answer : This compound is typically used as a chromogenic substrate for detecting esterase or lipase activity. Dissolve it in DMSO (5–10 mM stock) and add to reaction buffers (pH 6.5–8.0) containing the target enzyme. Incubate at 37°C for 1–4 hours; hydrolysis releases an indoxyl derivative that oxidizes to form a blue-green precipitate. Compared to X-Gal (a β-galactosidase substrate), this compound requires esterase-specific conditions and yields distinct kinetic profiles due to its caprylate moiety . Quantify results via spectrophotometry (absorbance at 615–620 nm) or microscopy for localized activity.

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV-Vis detection (λ = 280–300 nm) is recommended for quantification. Use a C18 column and a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid). For validation, spike known concentrations into matrices (e.g., cell lysates) and assess recovery rates (typically >85%). LC-MS/MS can confirm specificity, particularly in samples with interfering indole derivatives .

Q. What are the stability considerations for storing this compound, and what degradation products should be monitored?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers. In solution, avoid repeated freeze-thaw cycles; prepare aliquots in DMSO and store at –80°C for long-term stability. Degradation products include free indoxyl derivatives (detectable via TLC or HPLC) and halogenated byproducts. Monitor for color changes (yellowing indicates hydrolysis) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, particularly addressing challenges in halogenation steps?

- Methodological Answer : Optimize halogenation using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in dry dichloromethane at 0–5°C. Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Yield improvements (up to 70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of indole precursor to NBS) and reaction time (<2 hours) .

Q. How should researchers design experiments to resolve contradictory data on the enzymatic hydrolysis rates of this compound under varying pH conditions?

- Methodological Answer : Employ a factorial design to test pH (6.0–8.5), temperature (25–45°C), and substrate concentration (0.1–2.0 mM). Use Michaelis-Menten kinetics to calculate and , and validate with ANOVA to identify significant interactions. For contradictory results, verify enzyme purity (SDS-PAGE) and substrate stability (HPLC) under test conditions. Cross-reference with structurally analogous substrates (e.g., 5-Bromo-4-chloro-3-indolyl derivatives) to isolate moiety-specific effects .

Q. What computational modeling approaches are recommended to predict the interaction between this compound and target enzymes, and how can these models inform experimental design?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model substrate-enzyme binding. Focus on the caprylate moiety’s hydrophobic interactions and halogen atoms’ steric effects. Validate predictions with site-directed mutagenesis of catalytic residues (e.g., serine in esterases). Computational data can prioritize experimental conditions (e.g., pH optima, co-solvents) to enhance catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.